molecular formula C15H14N2O3 B6392644 4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261929-67-2

4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%

Cat. No. B6392644
CAS RN: 1261929-67-2
M. Wt: 270.28 g/mol
InChI Key: GGGKGIUQYQBAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid (EACPA), also known as 4-picolyl-N-ethylcarbamate, is an organic compound with a molecular formula of C9H12N2O3. It is a white crystalline solid that is soluble in water and alcohol. It is used in various scientific applications and is known for its ability to inhibit enzymes and other biological processes.

Mechanism of Action

EACPA binds to the active site of enzymes and other proteins, blocking the binding of their substrates. It also binds to DNA and RNA, preventing the binding of other molecules and interfering with their function.
Biochemical and Physiological Effects
EACPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and glycosidases. It has also been shown to inhibit protein-protein interactions, as well as receptor-ligand interactions. It has been shown to interfere with the function of DNA and RNA, as well as to inhibit the activity of certain hormones.

Advantages and Limitations for Lab Experiments

One of the advantages of using EACPA for lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable, which makes it easy to store. However, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

In the future, EACPA could be used to study the structure and function of proteins in more detail. It could also be used to study the structure and function of DNA and RNA in more detail. Additionally, it could be used to study the interactions between proteins and other molecules, such as hormones and other signaling molecules. Finally, it could be used to study the effects of drugs on enzymes and other proteins.

Synthesis Methods

EACPA is synthesized through a condensation reaction between N-ethylcarbamic acid and 4-picoline. This is done by heating the two reactants in a solvent, such as ethyl acetate, under reflux for several hours. After the reaction is complete, the product is isolated by filtration and then recrystallized from ethanol.

Scientific Research Applications

EACPA has a wide range of applications in scientific research. It is used as an inhibitor of enzymes, such as proteases, phosphatases, and glycosidases. It is also used as an inhibitor of protein-protein interactions, as well as for the study of receptor-ligand interactions. It is also used as a tool to study the structure and function of proteins, as well as to study the structure and function of DNA and RNA.

properties

IUPAC Name

4-[3-(ethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-16-14(18)12-5-3-4-10(8-12)11-6-7-17-13(9-11)15(19)20/h3-9H,2H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGKGIUQYQBAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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